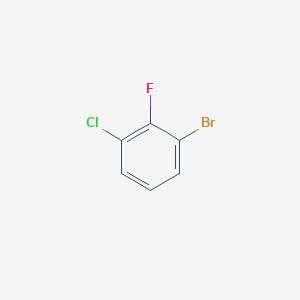

1-Bromo-3-chloro-2-fluorobenzene

Vue d'ensemble

Description

1-Bromo-3-chloro-2-fluorobenzene is an aromatic compound with the molecular formula C6H3BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .

Méthodes De Préparation

1-Bromo-3-chloro-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of fluorobenzene. The process typically includes the following steps:

Nitration: Fluorobenzene is nitrated to form 2-fluoronitrobenzene.

Reduction: The nitro group is reduced to an amino group, resulting in 2-fluoroaniline.

Diazotization: The amino group is converted to a diazonium salt.

Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with cuprous bromide and cuprous chloride to introduce bromine and chlorine atoms, respectively.

Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the tubular diazotization reaction technology is used to prepare diazonium salts, which are then reacted with halogenating agents to produce this compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine and bromine atoms in this compound undergo nucleophilic displacement under specific conditions. The chlorine at the meta position shows higher reactivity compared to bromine in select cases due to electronic and steric factors.

Key examples:

-

Amine substitution: Reaction with primary/secondary amines (e.g., NH₃, CH₃NH₂) in polar aprotic solvents (DMF, THF) at 60–80°C replaces chlorine with amine groups, yielding arylaminobenzene derivatives .

-

Hydrolysis: Treatment with aqueous NaOH (1–3 M) at reflux replaces chlorine with hydroxyl groups, forming phenolic intermediates.

Table 1: Nucleophilic substitution conditions

| Nucleophile | Solvent | Temp (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₃ (excess) | DMF | 80 | 3-Amino-1-bromo-2-fluorobenzene | ~65 | |

| NaOH (2 M) | H₂O/EtOH | 100 | 3-Hydroxy-1-bromo-2-fluorobenzene | ~55 |

Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, leveraging palladium or nickel catalysts to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., PhB(OH)₂) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl structures. The bromine is selectively replaced over chlorine due to its lower bond dissociation energy.

Example:

Reagents:

-

Pd(PPh₃)₄ (2 mol%)

-

K₂CO₃ (2 eq), DME/H₂O (3:1)

-

80°C, 12 h

Product: 3-Chloro-2-fluoro-1-phenylbenzene (Yield: 72%).

Buchwald-Hartwig Amination

Using Pd₂(dba)₃ and Xantphos, bromine is replaced by amines under inert atmospheres. This method constructs C–N bonds for drug intermediates .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to specific positions. Halogenation and nitration occur at the para position relative to fluorine.

Key reactions:

-

Nitration: HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C4, forming 1-bromo-3-chloro-4-nitro-2-fluorobenzene .

-

Sulfonation: Fuming H₂SO₄ at 150°C adds a sulfonic acid group at C4.

Halogen Exchange Reactions

The bromine atom undergoes halogen-metal exchange with organometallic reagents:

Example:

-

Lithiation: Reaction with n-BuLi at −78°C in THF generates a lithium intermediate, which reacts with electrophiles (e.g., CO₂, DMF) to yield carboxylated or formylated products .

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) in ethanol removes halogens selectively, with bromine reduced first.

-

Oxidation: KMnO₄/H₂SO₄ oxidizes methyl substituents (if present) to carboxylic acids, though direct oxidation of the benzene ring is not observed.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

1-Bromo-3-chloro-2-fluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique combination of halogen substituents allows for the formation of complex molecules essential for drug development.

Case Study:

In a study focusing on the synthesis of novel antibacterial agents, researchers utilized this compound to develop compounds with enhanced efficacy against resistant bacterial strains. The halogen atoms facilitated specific chemical reactions that improved the pharmacological profile of the synthesized drugs .

Agrochemical Production

This compound is employed in formulating agrochemicals such as herbicides and pesticides. The incorporation of halogens enhances the biological activity and stability of these compounds, leading to improved crop yields and pest resistance.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Role of this compound |

|---|---|---|

| Herbicides | Glyphosate | Intermediate for synthesis |

| Pesticides | Chlorantraniliprole | Enhances efficacy and stability |

Material Science

In material science, this compound is used to develop advanced materials such as polymers and resins. The presence of fluorine contributes to enhanced chemical resistance and durability.

Application Example:

Researchers have explored its use in creating fluorinated polymers that exhibit superior thermal stability and resistance to solvents, making them suitable for high-performance applications in electronics and coatings .

Organic Synthesis

The compound plays a vital role in organic synthesis reactions, enabling chemists to create new compounds with tailored properties for various research and industrial applications.

Case Study:

A recent study demonstrated the use of this compound in a palladium-catalyzed cross-coupling reaction. This method allowed for the efficient formation of biaryl compounds, which are important in medicinal chemistry .

Synthesis of Fluorinated Compounds

The unique fluorine atom in this compound facilitates the creation of fluorinated compounds that are valuable in pharmaceuticals and specialty chemicals.

Data Table: Fluorinated Compound Synthesis

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| Fluorinated Antidepressants | Psychiatry | Nucleophilic substitution reactions |

| Specialty Fluorinated Solvents | Industrial Chemistry | Fluorination reactions |

Mécanisme D'action

The mechanism of action of 1-Bromo-3-chloro-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing halogen atoms makes the compound reactive towards electrophiles and nucleophiles, allowing it to participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

1-Bromo-3-chloro-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

Fluorobenzene: A simpler compound with only a fluorine atom substituted on the benzene ring.

Chlorobenzene: Contains a chlorine atom substituted on the benzene ring.

Bromobenzene: Contains a bromine atom substituted on the benzene ring.

1-Bromo-2-chloro-3-fluorobenzene: A similar compound with different positions of halogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzene derivatives.

Activité Biologique

1-Bromo-3-chloro-2-fluorobenzene (C₆H₃BrClF) is a halogenated aromatic compound with potential biological activity. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, suggests that it may interact with biological systems in various ways. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

This compound has a molecular weight of approximately 209.44 g/mol and is classified as a solid at room temperature. Its chemical identifiers include:

- CAS Number : 144584-65-6

- Molecular Formula : C₆H₃BrClF

- InChI Key : DRNWNTAANHEQMK-UHFFFAOYSA-N

Biological Activity Overview

Halogenated aromatic compounds are often investigated for their biological activities, particularly their antimicrobial and anticancer properties. The presence of multiple halogens can significantly influence the biological interactions of these compounds.

Antimicrobial Activity

Recent studies have shown that halogenated compounds can inhibit the growth of various bacterial strains. For instance, research has indicated that compounds with halogen substitutions exhibit stronger inhibition against DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is particularly noted in Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antibacterial properties due to its structural characteristics .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | Target Bacteria | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | S. aureus | TBD | Potential inhibitor of DNA gyrase |

| p-Fluoro phenyl RHS | E. coli | Low nM | Enhanced activity with halogenation |

| p-Chloro phenyl RHS | S. aureus | Low nM | Improved potency over unsubstituted |

Anticancer Activity

The anticancer potential of halogenated compounds has been widely studied, with several derivatives showing promise as therapeutic agents. The incorporation of halogens can enhance the lipophilicity and reactivity of these compounds, which may lead to increased cytotoxicity against cancer cell lines.

Preliminary findings suggest that this compound may exhibit cytotoxic effects on specific cancer cell lines, although detailed studies are required to quantify these effects and elucidate the underlying mechanisms .

Case Studies

A notable study explored the effects of various halogenated benzene derivatives on cancer cell proliferation. The results indicated that compounds with multiple halogen substituents demonstrated significant inhibition of cell growth in vitro. While specific data on this compound is limited, it can be inferred that its structural similarities to other effective compounds position it as a candidate for further investigation .

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNWNTAANHEQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395032 | |

| Record name | 1-Bromo-3-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144584-65-6 | |

| Record name | 1-Bromo-3-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.